Cas no 386216-25-7 (1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one)

1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- NSC621374
- 1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- (E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- 1-(3,4-DICHLOROPHENYL)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE
- 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one
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- インチ: 1S/C15H9Cl2FO/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9H/b8-6+
- InChIKey: YXJNGRWNHKAJGL-SOFGYWHQSA-N
- SMILES: ClC1=C(C=CC(=C1)C(/C=C/C1C=CC=CC=1F)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 345
- トポロジー分子極性表面積: 17.1
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194362-10g |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 98% | 10g |
¥15276.00 | 2024-05-15 | |
A2B Chem LLC | AJ25565-100g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
A2B Chem LLC | AJ25565-25g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25565-10g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25565-2g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 2g |
$830.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194362-2g |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 98% | 2g |
¥8747.00 | 2024-05-15 | |
A2B Chem LLC | AJ25565-5g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25565-50g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
A2B Chem LLC | AJ25565-1g |
(2E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
386216-25-7 | 95+% | 1g |
$628.00 | 2024-04-20 |
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-oneに関する追加情報
Chemical Profile of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one (CAS No. 386216-25-7)
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one, identified by its Chemical Abstracts Service (CAS) number 386216-25-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a conjugated system with a chalcone core, exhibits intriguing structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents.
The structural framework of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one consists of two aromatic rings connected by a double bond, with substituents that modulate its electronic and steric characteristics. The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity and potential interaction with biological targets, while the fluorine substituent at the 2 position introduces a degree of electronic modulation. This combination of substituents makes the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in chalcone derivatives due to their demonstrated biological activity across various disease pathways. Studies have highlighted the potential of these compounds as inhibitors of kinases, transcription factors, and other enzymes involved in cancer progression. Specifically, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has been investigated for its inhibitory effects on several targets relevant to oncology. Preclinical studies have suggested that this compound may disrupt signaling pathways critical for tumor growth and survival, positioning it as a lead candidate for further development.
The pharmacological profile of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has been further elucidated through computational modeling and experimental assays. Molecular docking studies have revealed that this compound can effectively bind to the active sites of target proteins, suggesting strong binding affinities. Additionally, in vitro assays have demonstrated its ability to modulate the activity of key enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs). These findings underscore the compound's potential as a therapeutic agent.
One of the most compelling aspects of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one is its synthetic accessibility. The chalcone core can be readily synthesized through classical organic reactions such as condensation reactions between aryl aldehydes and acetophenones. This synthetic flexibility allows for facile modifications to the substituents, enabling researchers to fine-tune the biological activity of the compound. Such versatility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential.
Recent advances in medicinal chemistry have emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The SAR analysis of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one has provided valuable insights into how different substituents influence its biological activity. For instance, replacing one chlorine atom with a methyl group has been shown to reduce potency against certain targets while enhancing selectivity. These observations highlight the nuanced interplay between structure and function in medicinal chemistry.
The potential therapeutic applications of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one extend beyond oncology. Emerging research suggests that this compound may also exhibit anti-inflammatory and antimicrobial properties. Inflammatory diseases such as rheumatoid arthritis and neuroinflammation have been targeted by chalcone derivatives due to their ability to modulate inflammatory pathways. Similarly, antimicrobial resistance remains a significant global health challenge, prompting investigations into novel antimicrobial agents like 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one.
The development of new drugs is often hampered by issues such as poor solubility and bioavailability. However, modifications to the structure of 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one can address these challenges. For example, incorporating polar functional groups or using prodrug strategies can enhance solubility without compromising efficacy. Such approaches are integral to translating promising candidates from preclinical studies into viable therapeutics.
In conclusion, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one (CAS No. 386216-25-7) represents a compelling example of how structural design can yield biologically active molecules with therapeutic potential. Its unique combination of substituents makes it a versatile scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound, 1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propен - 1 - one is poised to play an important role in future pharmacological developments.
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